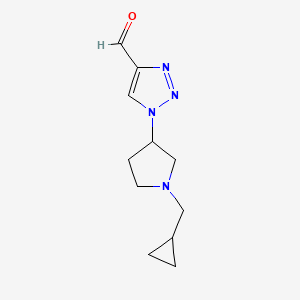

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

描述

This compound features a pyrrolidine ring substituted at the 1-position with a cyclopropylmethyl group and a 1,2,3-triazole moiety bearing a carbaldehyde group at the 4-position. Its molecular formula is C₁₂H₁₇N₅O, with a molecular weight of 247.30 g/mol.

属性

IUPAC Name |

1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-8-10-6-15(13-12-10)11-3-4-14(7-11)5-9-1-2-9/h6,8-9,11H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOJWDMIGHJZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-(Cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 2097964-26-4) is a synthetic organic compound notable for its unique structural features, including a cyclopropylmethyl group, a pyrrolidine ring, and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in various research contexts.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Cyclopropylmethyl Group : Alkylation using cyclopropylmethyl halides.

- Formation of the Triazole Ring : Huisgen cycloaddition between an azide and an alkyne.

- Coupling of Rings : Amide bond formation to link the pyrrolidine and triazole rings .

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.

- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cellular responses .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Potential : In vitro studies have shown that it can reduce glioma cell viability through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar triazole derivatives, compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The specific IC values for related compounds ranged from nanomolar to micromolar concentrations .

Anticancer Efficacy

A detailed investigation into the anticancer effects of triazole derivatives revealed that this compound exhibited cytotoxic effects on glioma cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of critical survival signaling cascades .

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Similar structure with carboxylic acid | Moderate antimicrobial activity |

| 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-methyl ester | Methyl ester variant | Enhanced solubility but reduced biological activity |

科学研究应用

Chemical Properties and Structure

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

CAS Number: 2097964-26-4

The compound features a unique structure comprising a cyclopropylmethyl group, a pyrrolidine ring, and a 1,2,3-triazole moiety. These structural components contribute to its biological properties and interactions with various molecular targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated its effectiveness against breast cancer cells, revealing significant cytotoxicity with an IC50 value that indicates potent activity. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapies .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Triazole derivatives are known for their effectiveness against resistant bacterial strains. In studies focusing on multi-drug resistant Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis. The activation of caspase pathways was confirmed through assays measuring caspase activity in treated cells.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against several strains of bacteria. The results demonstrated that it effectively inhibited the growth of multi-drug resistant strains at concentrations lower than those required for traditional antibiotics. This positions it as a potential candidate for new antimicrobial therapies.

相似化合物的比较

Comparison with Structural Analogs

Core Structural Features and Substituent Variations

The compound shares the 1,2,3-triazole-4-carbaldehyde scaffold with several analogs, differing primarily in substituents on the triazole’s nitrogen and adjacent rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Crystallographic and Intermolecular Interactions

- Target Compound: No direct crystallographic data, but analogs suggest conformational trends. For example: 2-Phenyl-2H-triazol-4-carbaldehyde : Exhibits a "V"-shaped geometry with dihedral angles of 16.54° between triazole and phenyl rings. Intermolecular C–H···π and π–π interactions stabilize its lattice. 1-(Pyridin-3-yl) analog : Pyridine’s nitrogen participates in hydrogen bonding, altering packing compared to purely aromatic substituents.

The cyclopropylmethyl group in the target compound may induce torsional strain in the pyrrolidine ring, affecting molecular conformation and crystal packing. Software like SHELXL and WinGX are critical for resolving such structural nuances.

准备方法

Palladium-Catalyzed Cross-Coupling

A common strategy involves the use of palladium catalysts to couple boronate esters or halogenated precursors with pyrrolidine derivatives bearing the cyclopropylmethyl group. For example:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Pd catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), potassium carbonate or cesium carbonate, 1,4-dioxane/water solvent system, inert atmosphere, 80-100 °C, 1.5–4 h | Cross-coupling of halogenated triazole or pyrazole derivatives with cyclopropylmethyl-substituted pyrrolidine boronate esters or equivalents | 55–69% |

| 2 | Purification by column chromatography or preparative HPLC | Isolation of the coupled intermediate | — |

This method is supported by analogous procedures used for related heterocycles, such as pyrazoles and quinoxalines bearing cyclopropylmethyl substituents.

Formation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring can be synthesized via classical azide-alkyne cycloaddition ("click chemistry") or by other cyclization methods involving hydrazine or substituted hydrazides. However, specific details for this compound are limited in public literature, suggesting proprietary or specialized synthetic routes.

Representative Reaction Conditions and Yields

| Reaction Step | Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | PdCl2(PPh3)2 or Pd(dppf)Cl2·CH2Cl2 | 1,4-Dioxane / Water | 80–100 °C | 1.5–4 h | 55–69 | Inert atmosphere, nitrogen purging |

| Formylation (general) | Vilsmeier reagent (POCl3/DMF) or equivalent | Dichloromethane or DMF | 0–25 °C | 1–3 h | Not specified | Controlled addition to avoid overreaction |

| Purification | Preparative HPLC or silica gel chromatography | — | — | — | — | Mass-triggered collection for purity |

Research Findings and Notes

- The palladium-catalyzed cross-coupling is a robust and widely used method for attaching cyclopropylmethyl-pyrrolidine moieties to heterocyclic rings, providing moderate to good yields under mild conditions.

- The aldehyde functionality is sensitive and requires careful control during synthesis and purification to prevent overoxidation or polymerization.

- The use of inert atmosphere (nitrogen or argon) is critical during coupling reactions to prevent catalyst deactivation.

- Purification by preparative HPLC is preferred for isolating high-purity product, especially when dealing with complex heterocyclic intermediates.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Cross-coupling of pyrrolidine derivative with triazole precursor | Pd catalyst, base (K2CO3 or Cs2CO3), 1,4-dioxane/water | 80–100 °C, inert atmosphere, 1.5–4 h | 55–69% | Catalyst loading, solvent purity |

| Formylation of triazole ring | Vilsmeier reagent or formylation agent | 0–25 °C, controlled addition | Not specified | Avoid overreaction, moisture sensitive |

| Purification | Preparative HPLC or silica gel chromatography | Ambient temperature | — | Ensures high purity and yield |

常见问题

Q. How can researchers optimize the synthesis of 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde to improve yield and selectivity?

- Methodological Answer: The synthesis can be optimized by:

- Catalyst Selection: Copper(I) iodide (CuI) is effective for azide-alkyne cycloaddition (key for triazole formation), as demonstrated in analogous triazole syntheses .

- Solvent and Temperature: Use polar aprotic solvents (e.g., DMSO or DCM) under controlled reflux conditions (~80–100°C) to enhance reaction efficiency .

- Protection/Deprotection Strategies: Protect the pyrrolidine nitrogen during cyclopropane methylation to avoid side reactions, followed by deprotection under mild acidic conditions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., cyclopropylmethyl on pyrrolidine, triazole-carbaldehyde connectivity) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity .

- X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolidine and cyclopropane moieties, as shown in structurally related triazole-pyrazole hybrids .

Q. How does the cyclopropane ring influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer: The strained cyclopropane ring:

- Steric Effects: Hinders nucleophilic attack at the adjacent pyrrolidine nitrogen, necessitating optimized reaction conditions (e.g., bulky bases for alkylation) .

- Electronic Effects: The ring’s electron-withdrawing nature may stabilize the carbaldehyde group, affecting its participation in condensation reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Standardized Assays: Use uniform protocols (e.g., fixed IC50 measurement conditions) to minimize variability .

- Purity Validation: Employ HPLC (>95% purity) to rule out impurities affecting activity .

- Structural Analog Comparison: Compare activity with derivatives lacking the cyclopropane or pyrrolidine groups to isolate pharmacophoric contributions .

Q. How can computational methods predict the binding modes of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the carbaldehyde group and target active sites (e.g., kinases or proteases) .

- Molecular Dynamics (MD) Simulations: Assess stability of predicted complexes over time, focusing on hydrogen bonding with the triazole ring .

- Free Energy Calculations: Estimate binding affinities using MM/GBSA methods to prioritize targets for experimental validation .

Q. How to design experiments to study the metabolic stability of this compound in vitro?

- Methodological Answer:

- Liver Microsome Assays: Incubate the compound with human/rat liver microsomes and quantify degradation via LC-MS/MS over time .

- CYP450 Inhibition Studies: Test inhibition of major cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

- Metabolite Identification: Use high-resolution mass spectrometry to detect oxidation products (e.g., cyclopropane ring opening or pyrrolidine hydroxylation) .

Q. What synthetic routes enable the introduction of isotopic labels (e.g., deuterium or 13C) for pharmacokinetic tracing?

- Methodological Answer:

- Deuterated Cyclopropane: Synthesize via cyclopropanation of deuterated alkenes (e.g., using D2O in acid-catalyzed reactions) .

- 13C-Labeled Carbaldehyde: Introduce via formylation with 13C-enriched carbon monoxide under palladium catalysis .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or TLC to track intermediate formation and optimize stepwise conditions .

- Byproduct Analysis: Isolate side products (e.g., triazole regioisomers) via column chromatography and characterize to identify competing pathways .

Q. What mechanistic insights explain the compound’s variable activity against different cancer cell lines?

- Methodological Answer:

- Target Profiling: Perform kinase inhibition screens to identify primary targets (e.g., EGFR or mTOR) .

- Cellular Uptake Studies: Measure intracellular concentrations using fluorescent analogs to correlate uptake with efficacy .

- Resistance Mutagenesis: Generate resistant cell lines and sequence candidate targets to pinpoint resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。